molecular formula C7H6BrFO2 B2360316 2-Bromo-5-fluoro-4-methoxyphenol CAS No. 1185836-60-5

2-Bromo-5-fluoro-4-methoxyphenol

Cat. No.: B2360316
CAS No.: 1185836-60-5
M. Wt: 221.025
InChI Key: ZAXSUABVDQXNGB-UHFFFAOYSA-N
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Description

Structural and Chemical Significance of Halogenated Phenols

Halogenated phenols are a class of aromatic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring. testbook.com The presence and position of these substituents significantly influence the molecule's physical and chemical properties.

The hydroxyl group (-OH) on the phenol (B47542) ring is an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions. testbook.com This makes the ring more susceptible to electrophilic substitution reactions. testbook.com The carbon-oxygen bond in phenols has a partial double bond character due to the conjugation of the oxygen's lone pair of electrons with the aromatic ring's π-electron system. testbook.com

Halogen atoms, on the other hand, are deactivating groups due to their electronegativity, which withdraws electron density from the ring. However, they are also ortho, para-directing in electrophilic substitution reactions. quora.com The interplay between the activating hydroxyl group and the deactivating but directing halogen atoms creates a unique reactivity profile for halogenated phenols.

The nature of the halogen atom also plays a crucial role. For instance, bromine is known for its propensity to form type II halogen bonds, which can influence the crystal structure of these compounds. nih.gov The study of halogen bonding in dihalogenated phenols has provided insights into crystal engineering and design strategies. nih.gov

The structural arrangement of substituents on the phenol ring can lead to different isomers with distinct properties. The specific positioning of the bromo, fluoro, and methoxy (B1213986) groups in 2-Bromo-5-fluoro-4-methoxyphenol dictates its reactivity and potential applications in synthesis.

Current Research Landscape for Aryl Halide Derivatives in Organic Synthesis

Aryl halides, which include halogenated phenols, are fundamental building blocks in modern organic synthesis. wikipedia.orgtaylorandfrancis.com They serve as precursors for a wide array of chemical transformations, leading to the formation of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orggoogle.com

One of the most significant areas of research involving aryl halides is their use in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals, heavily relies on the cross-coupling of aryl halides. taylorandfrancis.com

Recent advancements have focused on developing more sustainable and practical protocols for these reactions. This includes the use of organo-alkali metal reagents in transition metal-catalyzed cross-coupling reactions. researchgate.net The development of methods for the generation of aryl radicals from aryl halides has also opened up new avenues in synthetic chemistry. nih.gov Light-induced methodologies, in particular, have reignited interest in the use of aryl radicals for various chemical transformations. nih.gov

The versatility of aryl halides extends to their ability to react with metals like lithium and magnesium to form organometallic reagents. wikipedia.org These reagents are powerful nucleophiles and bases, enabling a wide range of synthetic applications. wikipedia.orgresearchgate.net

The ongoing research in this field continues to expand the synthetic utility of aryl halide derivatives, making compounds like this compound valuable intermediates for the synthesis of novel and complex molecules.

Data on Related Compounds

Below are tables detailing the properties and synthesis of compounds structurally related to this compound, providing a comparative context for its chemical characteristics.

Table 1: Properties of Related Phenolic Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Bromo-5-methoxyphenol63604-94-4C7H7BrO2203.03253.3 at 760 mmHg1.6
2-Bromo-4-methoxyphenol17332-11-5C7H7BrO2203.03--
4-Fluoro-2-methoxyphenol450-93-1C7H7FO2142.131951.247

Data sourced from Echemi echemi.com, Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com, and PubChem nih.gov.

Table 2: Synthesis of a Related Aryl Halide

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
2-Bromo-4-fluoro-1-methoxybenzene2-Bromo-4-fluorophenolK2CO3, MeIAcetone6 h94

This synthesis data is for a related compound, 2-Bromo-4-fluoroanisole, and is sourced from ChemicalBook chemicalbook.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXSUABVDQXNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For an aromatic compound like 2-Bromo-5-fluoro-4-methoxyphenol, specific absorption bands would be expected, corresponding to the vibrations of its distinct structural components.

Key expected vibrational frequencies would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretching (Aromatic): Signals typically appearing above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals from the methoxy (B1213986) group's methyl protons, expected just below 3000 cm⁻¹.

C=C Stretching (Aromatic): A series of bands in the 1450-1600 cm⁻¹ region, indicative of the benzene (B151609) ring.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ range, corresponding to the aryl ether and phenolic C-O bonds.

C-Br Stretching: Typically found in the lower frequency region of 500-700 cm⁻¹.

C-F Stretching: A strong absorption band usually observed between 1000-1400 cm⁻¹.

Without experimental data, a definitive FTIR data table for this compound cannot be provided.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in identifying the vibrations of the benzene ring and the carbon-halogen bonds.

Expected Raman shifts would include:

Symmetric stretching vibrations of the aromatic ring.

Vibrations associated with the C-Br and C-F bonds.

A specific data table for the Raman spectrum of this compound is not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The chemical shifts (δ) and coupling constants (J) would be influenced by the electronic effects of the bromine, fluorine, and methoxy substituents.

A hypothetical ¹H NMR data table would include entries for each unique proton, detailing its chemical shift, multiplicity (e.g., singlet, doublet), and coupling constants. However, no experimental ¹H NMR data for this specific compound could be located.

Carbon-13 NMR (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents (bromine, fluorine, hydroxyl, and methoxy groups).

A detailed ¹³C NMR data table would list the chemical shift for each of the seven carbon atoms in the molecule. This experimental data is not available in the public domain.

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique used to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal would provide valuable information about the electronic environment of the fluorine atom, and its coupling to nearby protons would further confirm the structure.

An experimental ¹⁹F NMR data table would specify the chemical shift and any observed coupling constants for the fluorine nucleus. Such data for this compound is not present in the surveyed scientific literature.

X-ray Diffraction Analysis

X-ray diffraction techniques are paramount in determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of its molecular structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for obtaining an unambiguous solid-state molecular structure. This powerful technique involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is meticulously analyzed to generate a detailed three-dimensional electron density map, from which the precise atomic coordinates can be determined. mdpi.com

The analysis would confirm the substitution pattern on the benzene ring, detailing the precise bond lengths and angles between the carbon, oxygen, bromine, and fluorine atoms. It would also elucidate the conformation of the methoxy and hydroxyl groups relative to the aromatic ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom, which dictate the crystal packing, would be identified. nih.govmdpi.com The expected crystallographic data that would be determined from such an analysis is summarized in the table below.

Table 1: Predicted Single-Crystal X-ray Diffraction Data Parameters for this compound
ParameterDescriptionAnticipated Significance
Crystal SystemThe fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic).Provides insight into the overall packing arrangement.
Space GroupDescribes the symmetry operations that can be applied to the unit cell.Defines the detailed symmetry within the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the sides of the unit cell.Defines the size and shape of the repeating crystalline unit.
Bond Lengths (Å)The distances between bonded atoms (e.g., C-Br, C-F, C-O).Reveals the nature of the chemical bonds.
Bond Angles (°)The angles formed by three connected atoms.Determines the local geometry around each atom.
Torsion Angles (°)The dihedral angles describing the rotation around a bond.Elucidates the conformation of flexible groups like the methoxy group.
Intermolecular InteractionsNon-covalent forces such as hydrogen bonds and halogen bonds.Explains the stability of the crystal lattice and influences physical properties.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phase or phases present.

This method is instrumental for:

Phase Identification: By comparing the experimental diffraction pattern to databases, the specific crystalline form of this compound can be identified.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks from known impurities confirms the sample's purity.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is crucial as different polymorphs can exhibit varying physical properties.

The PXRD pattern is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are unique to the compound's crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Absorption Characteristics and Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. Specifically, the absorption of UV radiation excites electrons from lower-energy molecular orbitals (π) to higher-energy molecular orbitals (π). These are referred to as π → π transitions.

The parent compound, phenol (B47542), exhibits characteristic absorption bands in the UV region. The introduction of substituents—bromo, fluoro, and methoxy groups—on the aromatic ring will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). This is due to the electronic effects of the substituents on the energy levels of the molecular orbitals.

Methoxy Group (-OCH3): As an electron-donating group (auxochrome), the methoxy group is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

Halogen Atoms (-Br, -F): Halogens exhibit a dual effect. They are inductively electron-withdrawing but can also donate electron density through resonance. The net effect on the spectrum will depend on the interplay of these opposing influences and their position relative to the hydroxyl and methoxy groups.

While a specific experimental spectrum for this compound is not available, studies on other substituted phenols provide a basis for predicting its behavior. researchgate.net For instance, 4-methoxyphenol (B1676288) shows a UV-Vis spectrum with a distinct absorption maximum. sielc.com The addition of bromo and fluoro substituents to this system would further modulate the electronic environment, leading to a unique spectral fingerprint. The expected absorption data is summarized below.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
Transition TypeExpected λmax Range (nm)Associated ChromophoreInfluencing Factors
π → π*~280 - 310Substituted Benzene RingBathochromic and hyperchromic shifts due to -OH and -OCH₃ groups; complex shifts from -Br and -F.

The precise λmax values would be sensitive to the solvent used for the analysis due to solvent-solute interactions. Spectrophotometric determination of the ionization constants (pKa) of phenols can also be performed using UV-Vis spectroscopy by measuring the spectral changes as a function of pH. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. researchgate.net Calculations for molecules similar to 2-bromo-5-fluoro-4-methoxyphenol are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for predicting molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comijaemr.comsemanticscholar.org

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound is the foundational step in its computational analysis. This process seeks the lowest energy arrangement of the atoms in space. For this molecule, the benzene (B151609) ring is expected to be largely planar. The substituents—bromo, fluoro, methoxy (B1213986), and hydroxyl groups—will cause minor deviations from perfect hexagonal symmetry in the benzene ring. semanticscholar.org

The orientation of the hydroxyl and methoxy groups is of particular interest in conformational analysis. The hydroxyl hydrogen and the methyl group of the methoxy moiety can rotate. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group is a possibility that would influence the most stable conformation. In related substituted phenols, the planarity of the ring is a dominant feature, with substituent effects causing predictable changes in bond lengths and angles. semanticscholar.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds)

ParameterPredicted Value (based on similar structures)
C-Br Bond Length~1.90 Å
C-F Bond Length~1.35 Å
C-O (methoxy) Bond Length~1.37 Å
C-O (hydroxyl) Bond Length~1.36 Å
O-H Bond Length~0.96 Å
C-C (aromatic) Bond Length1.39 - 1.41 Å
C-C-C (aromatic) Bond Angle118 - 122°

Note: These values are illustrative and based on typical bond lengths found in related halogenated and methoxy-substituted phenols.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational frequency calculations are essential for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. For this compound, several characteristic vibrational modes are expected. ijaemr.com

The O-H stretching vibration of the phenolic group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C-O stretching vibrations for the hydroxyl and methoxy groups should appear in the 1200-1300 cm⁻¹ region. The C-F and C-Br stretching vibrations are anticipated at lower wavenumbers, typically around 1000-1200 cm⁻¹ and 500-600 cm⁻¹, respectively. The precise positions of these bands are influenced by the electronic effects of the other substituents on the ring. DFT calculations can predict these frequencies with a reasonable degree of accuracy, though they are often scaled to better match experimental data. tandfonline.comijaemr.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch3200 - 3600
Aromatic C-H Stretch3000 - 3100
C-O Stretch (hydroxyl/methoxy)1200 - 1300
C-F Stretch1000 - 1200
C-Br Stretch500 - 600
Aromatic C=C Ring Stretch1400 - 1600

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgirjweb.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the hydroxyl and methoxy groups, which are electron-rich. The LUMO is likely to be distributed over the aromatic ring, with some contribution from the electronegative halogen atoms. The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (bromo, fluoro) groups will modulate the energies of these orbitals. youtube.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com

Table 3: Predicted Frontier Molecular Orbital Energies and Gap for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: These values are estimations based on DFT studies of similar halogenated phenols and can vary depending on the level of theory and basis set used. semanticscholar.orgmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) in red and regions of positive potential (electron-poor, attractive to nucleophiles) in blue.

For this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the hydroxyl and methoxy groups due to their lone pairs of electrons. The fluorine and bromine atoms will also exhibit regions of negative potential. The most positive potential is anticipated to be located on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding. ucalgary.ca The aromatic protons will show a lesser degree of positive potential. The MEP map provides a comprehensive picture of the molecule's reactive surface. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method allows for the investigation of charge transfer and hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. numberanalytics.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. acs.orgmq.edu.au The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. The 2D fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts. iucr.orgnih.govresearchgate.net

Elucidation of Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for understanding the relationship between a molecule's structure, stability, and reactivity. researchgate.net These descriptors quantify the molecule's response to chemical reactions. The calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311G++(d,p). researchgate.netresearchgate.net

The primary descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov According to Koopmans' theorem, the ionization potential (I) can be approximated by -E(HOMO) and the electron affinity (A) by -E(LUMO). arxiv.org From these values, key global reactivity indices are determined:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (E(HOMO) + E(LUMO)) / 2. arxiv.org

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is calculated as η ≈ (E(LUMO) - E(HOMO)). arxiv.org A larger HOMO-LUMO gap implies greater hardness and lower reactivity. researchgate.net

Global Softness (S): As the reciprocal of hardness (S = 1/η), it describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. arxiv.org It is defined as ω = μ² / (2η). arxiv.org

The substituents on the phenol (B47542) ring—bromo, fluoro, and methoxy groups—modulate these reactivity descriptors by altering the electron density distribution across the molecule. The electronegative fluorine and bromine atoms act as electron-withdrawing groups, while the methoxy group can act as an electron-donating group through resonance.

Table 1: Illustrative Global Chemical Reactivity Descriptors for this compound

DescriptorSymbolFormulaIllustrative Value
HOMO EnergyE(HOMO)--6.5 eV
LUMO EnergyE(LUMO)--1.2 eV
Energy GapΔEE(LUMO) - E(HOMO)5.3 eV
Ionization PotentialI-E(HOMO)6.5 eV
Electron AffinityA-E(LUMO)1.2 eV
Chemical Potentialμ(I + A) / -2-3.85 eV
Chemical Hardnessη(I - A)5.3 eV
Global SoftnessS1 / η0.189 eV⁻¹
Electrophilicity Indexωμ² / (2η)1.39 eV

Note: The values in this table are illustrative, based on typical DFT calculations for substituted phenols, and serve to demonstrate the application of these concepts.

Local reactivity, which identifies the most reactive sites within the molecule, is analyzed using Fukui functions. arxiv.org These functions indicate the change in electron density at a specific point in the molecule when the total number of electrons is modified, highlighting sites susceptible to nucleophilic, electrophilic, or radical attack.

Ab Initio and Semi-Empirical Methodologies

The study of molecules like this compound relies on various computational methodologies, broadly categorized as ab initio and semi-empirical. researchgate.net

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. mit.edu These "first principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI), solve the electronic Schrödinger equation. afit.eduscribd.com The accuracy of ab initio calculations is highly dependent on the size of the basis set used (e.g., STO-3G, 6-311G(d,p)). afit.eduillinois.edu While providing high accuracy for small molecules, the computational cost of these methods increases dramatically with the number of atoms, making them challenging for larger systems. mit.edu For substituted phenols, ab initio methods can accurately predict geometries, vibrational spectra, and electronic properties. afit.edu

Semi-empirical methods offer a computationally less expensive alternative by incorporating experimental parameters to simplify calculations. researchgate.netscribd.com Methods like CNDO and INDO use approximations and parameters to simplify the complex integrals encountered in ab initio calculations. researchgate.net This parameterization makes them significantly faster, allowing for the study of very large molecular systems. researchgate.net However, their reliance on parameters means their applicability is limited to molecules containing elements for which parameters have been developed, and the results can sometimes be less reliable than high-level ab initio calculations. researchgate.net

For this compound, a typical computational approach might involve geometry optimization using a cost-effective semi-empirical method, followed by more accurate single-point energy calculations or property predictions using a higher-level ab initio or DFT method. scirp.org

Thermodynamic Property Predictions and Stability Analysis

Computational chemistry is instrumental in predicting the thermodynamic properties of molecules, which are essential for understanding their stability and behavior in chemical processes. Methods like the high-accuracy CBS-QB3 or DFT can be used to calculate gas-phase free energies, enthalpies, and entropies. researchgate.net

Key thermodynamic properties that can be predicted include:

Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔG°f): Indicates the spontaneity of the formation of the compound. A more negative value suggests greater thermodynamic stability.

Entropy (S°): A measure of the randomness or disorder of the molecule.

Table 2: Illustrative Predicted Thermodynamic Properties for this compound

PropertySymbolIllustrative Predicted ValueUnits
Standard Enthalpy of FormationΔH°f-350.5kJ/mol
Standard Gibbs Free Energy of FormationΔG°f-280.2kJ/mol
Standard Entropy415.8J/(mol·K)

Note: These values are hypothetical and for illustrative purposes, representing typical predictions from quantum chemical calculations for similar aromatic compounds.

Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. researchgate.net The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring.

For 2-Bromo-5-fluoro-4-methoxyphenol, the hydroxyl and methoxy (B1213986) groups are powerful activating, ortho, para-directing groups, significantly increasing the electron density of the ring and favoring substitution at positions ortho and para to them. The halogen substituents, while deactivating, also direct incoming electrophiles to the ortho and para positions.

Given the substitution pattern, the only available position for electrophilic attack is at C6 (ortho to the hydroxyl group and meta to the methoxy group). The hydroxyl group, being a stronger activating group than the methoxy group, will predominantly direct the substitution. Therefore, electrophilic substitution is expected to occur primarily at the position ortho to the hydroxyl group. For instance, in the electrophilic bromination of 3-hydroxybenzonitrile, the major product is 2-bromo-5-hydroxybenzonitrile, resulting from substitution ortho to the hydroxyl group. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic Reagent Predicted Position of Substitution Predicted Major Product
Br₂ / FeBr₃ C6 2,6-Dibromo-5-fluoro-4-methoxyphenol

Note: This table is based on theoretical predictions derived from general principles of electrophilic aromatic substitution and not on specific experimental data for this compound.

Nucleophilic Substitution Reactions at Aromatic Halogen Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. nih.gov This reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with wide applications in the synthesis of pharmaceuticals and materials. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for bond formation. The bromine atom in this compound serves as a reactive handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. organic-chemistry.org this compound is expected to readily participate in Suzuki-Miyaura reactions with various aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted phenol (B47542) derivatives. The synthesis of imine derivatives via Suzuki coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with arylboronic acids highlights the utility of this reaction for complex molecule synthesis. researchgate.net DNA-compatible Suzuki-Miyaura reactions have also been developed for aryl iodides with (hetero)aryl boronic acids, showcasing the broad applicability of this method. frontiersin.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. google.com this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org this compound can be reacted with terminal alkynes to produce alkynyl-substituted phenols. The Sonogashira coupling has been successfully applied to the synthesis of fluorescein (B123965) derivatives. mdpi.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling Reaction Coupling Partner Catalyst System (Typical) Potential Product Class
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, base Biaryl phenols
Heck Alkene (e.g., Styrene) Pd(OAc)₂, PPh₃, base Vinyl-substituted phenols

Note: This table presents potential reactions based on established methodologies and is not based on specific experimental data for this compound.

Copper-catalyzed coupling reactions, such as the Ullmann reaction, are classic methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org The Ullmann reaction can be used for the synthesis of symmetric biaryls or for the formation of aryl ethers, aryl amines, and aryl thioethers. organic-chemistry.orgnsf.gov

The bromine atom of this compound makes it a suitable substrate for copper-catalyzed coupling reactions. For instance, it could be coupled with another molecule of itself to form a symmetrical biphenyl (B1667301) derivative, or it could react with alcohols, amines, or thiols to form the corresponding ethers, amines, or thioethers. A kinetic and mechanistic analysis of the Ullmann reaction catalyzed by a heterogeneous copper/manganese oxide system has provided valuable insights into these transformations. researchgate.net

Formation of Schiff Bases and Related Imine Derivatives

The phenolic hydroxyl group in this compound is not directly involved in the formation of Schiff bases. However, the aromatic ring can be functionalized to introduce an aldehyde or ketone group, which can then react with primary amines to form the corresponding imine or Schiff base. For instance, a formylation reaction could introduce a formyl group onto the aromatic ring, yielding a substituted benzaldehyde (B42025).

The condensation reaction to form a Schiff base typically involves the reaction of an aldehyde or ketone with a primary amine in an appropriate solvent, often with acid catalysis to facilitate the dehydration process. nih.gov The general reaction for the formation of a Schiff base from a substituted benzaldehyde and a primary amine is as follows:

General Reaction Scheme for Schiff Base Formation:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

In the context of a derivative of this compound, such as 2-bromo-5-fluoro-4-methoxybenzaldehyde, the reaction would proceed with a primary amine to yield the corresponding Schiff base. The azomethine group (-C=N-) is a key feature of these compounds. nih.govresearchgate.net

The synthesis of a Schiff base from 5-bromo-2-hydroxy benzaldehyde and aniline (B41778) has been reported to proceed by refluxing the reactants in ethanol. researchgate.net A similar approach could be envisioned for the analogous derivative of this compound. The characterization of the resulting Schiff base would typically involve spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The formation of the imine bond is confirmed by the appearance of a characteristic stretching vibration in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum.

Reactant 1 (Aldehyde Derivative)Reactant 2 (Primary Amine)Product (Schiff Base/Imine)Key Spectroscopic Feature
2-Bromo-5-fluoro-4-methoxybenzaldehydeAniline(E)-N-(2-Bromo-5-fluoro-4-methoxybenzylidene)anilineIR: C=N stretch; ¹H NMR: -CH=N- proton signal
2-Bromo-5-fluoro-4-methoxybenzaldehydeEthylamine(E)-1-(2-Bromo-5-fluoro-4-methoxyphenyl)-N-ethylmethanimineIR: C=N stretch; ¹H NMR: -CH=N- proton signal

Etherification and Esterification Reactions of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for etherification and esterification reactions. These reactions allow for the modification of the compound's polarity, solubility, and biological activity.

Etherification:

The Williamson ether synthesis is a widely used method for the preparation of ethers, involving the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the phenolic proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide ion then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the ether derivative. wikipedia.orgmasterorganicchemistry.com

The choice of the alkylating agent is preferably a primary alkyl halide to minimize competing elimination reactions. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) at temperatures ranging from 50 to 100 °C. wikipedia.org

Esterification:

Esterification of the hydroxyl group can be readily achieved by reacting this compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. For example, reaction with acetyl chloride would yield 2-bromo-5-fluoro-4-methoxyphenyl acetate.

Reaction TypeReactant 1ReagentBaseProduct
EtherificationThis compoundMethyl iodide (CH₃I)Potassium carbonate (K₂CO₃)1-Bromo-4-fluoro-2,5-dimethoxybenzene
EtherificationThis compoundBenzyl bromide (C₆H₅CH₂Br)Sodium hydride (NaH)1-(Benzyloxy)-2-bromo-5-fluoro-4-methoxybenzene
EsterificationThis compoundAcetyl chloride (CH₃COCl)Pyridine2-Bromo-5-fluoro-4-methoxyphenyl acetate
EsterificationThis compoundBenzoic anhydride ((C₆H₅CO)₂O)Triethylamine2-Bromo-5-fluoro-4-methoxyphenyl benzoate

Oxidation and Reduction Potentials and Their Chemical Implications

The electrochemical properties of this compound are influenced by the electron-donating methoxy group and the electron-withdrawing halogen substituents. These properties determine its behavior in oxidation and reduction reactions.

Oxidation:

Phenols are known to undergo oxidation to form phenoxy radicals. The oxidation potential of a phenol is a measure of the ease with which it can lose an electron. Electron-donating groups, such as the methoxy group, generally lower the oxidation potential, making the compound easier to oxidize. nih.gov Conversely, electron-withdrawing groups like bromine and fluorine tend to increase the oxidation potential. nih.gov

The oxidation of substituted phenols can be studied using techniques like cyclic voltammetry. nih.govnsf.govbohrium.com For p-substituted phenols, the oxidation peak potentials have been shown to increase with the Hammett constants of the substituents, indicating that electron-withdrawing groups make direct electrochemical oxidation more difficult. nih.gov The oxidation of this compound is expected to be an irreversible process, leading to the formation of a phenoxy radical. This reactive intermediate can then undergo further reactions, such as dimerization or reaction with other species in the medium.

Reduction:

The aromatic bromine atom in this compound can be removed through reduction. This can be achieved through catalytic hydrogenation or by using reducing agents. The electrochemical reduction of aryl halides is also a possible pathway. The cathodic reduction of a carbon-bromine bond can lead to the formation of a carbanion, which is then protonated by a proton source in the reaction medium. beilstein-journals.org

The reduction of the bromo substituent would yield 4-fluoro-3-methoxyphenol. The specific conditions for this transformation would depend on the chosen method, with electrochemical methods offering control over the reaction through the applied potential.

Electrochemical ProcessExpected Behavior for this compoundKey Influencing FactorsPotential Chemical Implication
OxidationIrreversible oxidation to a phenoxy radical.Electron-donating -OCH₃ group lowers potential; electron-withdrawing Br and F increase potential.Formation of reactive intermediates that can lead to polymerization or other coupling products.
ReductionReduction of the C-Br bond to a C-H bond.The presence of the reducible bromo substituent.Selective dehalogenation to form 4-fluoro-3-methoxyphenol.

Advanced Applications in Synthetic Organic Chemistry

Utility as a Building Block for Complex Molecular Architectures

The inherent functionality of 2-Bromo-5-fluoro-4-methoxyphenol provides multiple reaction handles that can be addressed selectively. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or serve as a directing group in electrophilic aromatic substitution. The bromo substituent is ideally suited for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluoro and methoxy (B1213986) groups modulate the reactivity of the aromatic ring and can influence the regioselectivity of synthetic transformations.

The structure of this compound is well-suited for the synthesis of a wide range of oxygen-containing heterocycles. The phenolic hydroxyl group can participate in intramolecular cyclization reactions to form benzofurans, a common motif in many biologically active molecules. For instance, following a cross-coupling reaction at the bromine position to introduce an appropriate side chain (e.g., a propargyl group), an intramolecular cyclization can be triggered to yield a substituted benzofuran.

Furthermore, the compound can serve as a precursor for nitrogen- and sulfur-containing heterocycles. Conversion of the phenolic hydroxyl to an amine or thiol, followed by intramolecular reactions involving the bromo-position, opens pathways to benzoxazoles, benzothiazoles, and other related fused systems. The reactivity of the molecule allows for a modular approach, where different functionalities can be introduced sequentially to build the desired heterocyclic core.

The utility of halogenated and fluorinated phenols as precursors for polycyclic architectures is well-established. A structurally related compound, 2-Bromo-5-fluorophenol, has been utilized in the preparation of reaction intermediates necessary for the synthesis of polycyclic antagonists for serotonin (B10506) receptors (5-HT3 and 5-HT4). sigmaaldrich.com This highlights the potential of the 2-bromo-phenol scaffold in building complex, multi-ring systems.

Similarly, this compound can be employed in multi-step synthetic sequences to generate fused-ring systems. A common strategy involves using the bromo-substituent as a linchpin for constructing an additional ring. For example, a Suzuki or Sonogashira coupling can be performed at the C-Br bond to append a new carbocyclic or heterocyclic ring. Subsequent intramolecular reactions, such as Friedel-Crafts cyclizations or transition metal-catalyzed C-H activation, can then be used to close the ring and form a rigid, polycyclic framework. The synthesis of various polycyclic sulfones has been achieved through strategies involving Diels-Alder reactions and ring-rearrangement metathesis, demonstrating complex synthetic routes to which functionalized building blocks can contribute. beilstein-journals.org

Role as a Precursor in Total Synthesis Campaigns

In the context of total synthesis, this compound represents a highly functionalized aromatic building block. The total synthesis of complex natural products often relies on the convergent assembly of several key fragments. This phenol (B47542) derivative, with its distinct substitution pattern, can serve as a crucial starting material for one of these fragments, providing the core of a substituted aromatic moiety within a larger target molecule.

For example, the synthesis of furan-containing natural products has been described starting from substituted bromomethoxybenzoic acids, which are derivatives of simpler bromo-anisoles. researchgate.net The presence of the bromine atom in this compound is particularly advantageous, as it allows for its incorporation into a larger molecule via powerful cross-coupling methodologies before or after further functionalization of the phenol and methoxy groups. This strategic utility makes it a plausible precursor for segments of complex natural products where a highly substituted phenyl ether or phenol unit is required.

Contribution to Chiral Synthesis and Stereoselective Transformations

While this compound is an achiral molecule, it can be a valuable substrate in stereoselective reactions to create chiral molecules. The existing functional groups can influence the stereochemical outcome of reactions on adjacent atoms or on substituents introduced in subsequent steps.

One potential application is in substrate-controlled diastereoselective reactions. After appending a side chain to the molecule, the existing substituents (hydroxyl, methoxy) can act as directing groups, sterically guiding the approach of a reagent to create a new stereocenter with a preference for one diastereomer over another.

Furthermore, the compound can be a substrate in enantioselective catalysis. For example, an enantioselective reaction could be performed on a functional group derived from the phenol, or a prochiral center could be introduced via a cross-coupling reaction at the bromine site, followed by an asymmetric transformation. Recent advances in frustrated Lewis pair (FLP) mediated C-F activation have shown promise for the stereoselective synthesis of fluoroalkanes, indicating a growing interest in developing chiral syntheses for fluorinated compounds. nih.gov The principles from such studies could potentially be adapted for transformations involving precursors like this compound to generate enantioenriched products.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Bromo-5-fluoro-4-methoxyphenol and its structural analogs is an area ripe for innovation. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes. Key trends include the exploration of novel catalytic systems and the adoption of continuous flow technologies.

Recent advancements in the synthesis of functionalized phenols have highlighted the potential for cascade reactions and the use of readily available starting materials to construct complex phenolic structures under mild conditions. acs.org For halogenated aromatics, the development of greener halogenation methods is a significant focus. oup.comacs.org These methods aim to replace traditional, often hazardous, halogenating agents with more environmentally friendly alternatives, such as using hydrogen peroxide as an oxidant in conjunction with ammonium (B1175870) halides. oup.comacs.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H Functionalization High atom economy, reduced waste, direct functionalization.Development of selective and robust catalysts for regioselective halogenation and functionalization of the phenol (B47542) ring.
Flow Chemistry Improved safety, better process control, ease of scalability.Optimization of reaction conditions in continuous flow reactors for the synthesis of this compound.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Engineering enzymes for the specific halogenation and modification of phenolic substrates.
Photoredox Catalysis Use of visible light as a renewable energy source, mild reaction conditions.Exploring photocatalytic methods for the introduction of bromo and fluoro groups onto the aromatic ring.

Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy, including Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling. oup.comnih.gov This real-time data provides invaluable insights into reaction pathways and helps in identifying critical process parameters that influence yield and purity. oup.com

Spectroscopic TechniqueInformation GainedRelevance to this compound Synthesis
In-situ FTIR Spectroscopy Real-time concentration profiles of reactants, intermediates, and products.Monitoring the introduction of the bromo and methoxy (B1213986) groups and the disappearance of starting materials.
In-situ Raman Spectroscopy Complementary vibrational information, particularly for symmetric bonds and in aqueous media.Tracking changes in the aromatic ring substitution pattern and the formation of the C-Br and C-F bonds.
In-situ NMR Spectroscopy Detailed structural information and quantification of all soluble species in the reaction mixture.Elucidating reaction mechanisms and identifying potential side products or isomers.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to accelerate the discovery and development of novel compounds and synthetic routes. nih.gov In the context of this compound, AI can be a powerful tool for both designing new derivatives with desired properties and predicting the outcomes of their synthesis.

AI/ML ApplicationPotential Impact on this compound Research
De Novo Molecular Design Generation of novel analogs with potentially enhanced biological activity or material properties.
Reaction Outcome Prediction Accurate prediction of regioselectivity in halogenation and other functionalization reactions, leading to more efficient synthesis. acs.org
Physicochemical Property Prediction In-silico estimation of properties like solubility, lipophilicity, and electronic characteristics, aiding in compound selection and formulation development. nih.gov
Toxicity Prediction Early-stage assessment of the potential toxicity of new derivatives, reducing late-stage failures in drug discovery.

Investigation of Solid-State Forms, Polymorphism, and Co-crystallization

The solid-state properties of a compound, including its crystal structure, polymorphism, and ability to form co-crystals, are of paramount importance, particularly in the pharmaceutical and materials science industries. For this compound, a systematic investigation into its solid-state forms could unlock new applications and improve its handling and formulation.

Polymorphism, the ability of a compound to exist in multiple crystalline forms with different physical properties, can significantly impact factors such as solubility, stability, and bioavailability. A thorough polymorphic screen of this compound would be crucial to identify the most stable and desirable solid form for any given application.

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, offers a powerful strategy to modify the physicochemical properties of a compound without altering its chemical structure. By co-crystallizing this compound with other molecules, it may be possible to enhance its solubility, dissolution rate, or other key characteristics.

Solid-State Research AreaSignificance for this compound
Single Crystal X-ray Diffraction Determination of the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.
Polymorphism Screening Identification and characterization of different crystalline forms to ensure the selection of the optimal solid form.
Co-crystal Engineering Design and synthesis of co-crystals to tailor physicochemical properties like solubility and stability.
Computational Crystal Structure Prediction In-silico prediction of possible crystal structures to guide experimental screening efforts.

Green Chemistry Approaches in the Synthesis of Halogenated Aromatics

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of halogenated aromatics is no exception. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly production methods.

Key areas of focus in green chemistry for halogenated aromatics include the use of safer solvents, the development of catalytic reactions that minimize waste, and the utilization of renewable resources. The use of hydrogen peroxide as a "green" oxidant for halogenation reactions is a prime example of this trend. oup.comacs.org This method avoids the use of stoichiometric amounts of hazardous halogenating agents and produces water as the primary byproduct. oup.comacs.org

Furthermore, the exploration of enzymatic and microbial degradation pathways for halogenated aromatics can provide insights into developing more sustainable end-of-life solutions for these compounds and their derivatives. nih.gov

Green Chemistry PrincipleApplication in the Synthesis of this compound
Use of Safer Solvents Replacing hazardous solvents with more benign alternatives such as water, ethanol, or supercritical fluids.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Catalysis Employing catalytic methods to reduce energy consumption and the use of stoichiometric reagents.
Renewable Feedstocks Investigating the potential for synthesizing the phenolic backbone from biomass-derived starting materials.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-fluoro-4-methoxyphenol?

Methodological Answer: The synthesis typically involves halogenation and methoxylation of phenolic precursors. A plausible route includes:

Bromination : Electrophilic substitution on a fluorinated phenol derivative using brominating agents (e.g., Br₂ or NBS).

Methoxylation : Introduction of the methoxy group via nucleophilic substitution or protection/deprotection strategies.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Considerations :

  • Steric and electronic effects of fluorine and bromine may influence reaction selectivity.
  • Reaction conditions (temperature, solvent polarity) must optimize yield and minimize side products.

Q. Table 1: Example Reagents and Conditions

StepReagent/ConditionRoleReference
BrominationN-Bromosuccinimide (NBS), DMFBromine source
MethoxylationNaOMe, MeOHMethoxy group introduction

Q. How can the purity of this compound be verified in laboratory settings?

Methodological Answer: Purity assessment employs:

  • HPLC : Quantifies impurities using reverse-phase columns (C18) and UV detection.
  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR to verify substituent positions) .
  • X-ray Crystallography : Resolves molecular geometry and validates crystallinity (e.g., using SHELXL for refinement) .

Q. Data Interpretation :

  • Compare observed melting points (e.g., ~70°C for analogous bromophenols ) and spectral data against literature.

Advanced Research Questions

Q. How do fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.
  • Fluorine : Enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity .

Q. Experimental Design :

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous THF.
  • Monitor reaction progress via TLC and isolate products using flash chromatography.

Q. What methodological approaches resolve contradictions in crystallographic data for halogenated phenolic compounds?

Methodological Answer:

  • Structure Refinement : Use SHELXL for high-resolution data to resolve disorder or thermal motion artifacts .
  • Validation Tools : Check for outliers in bond lengths/angles using ORTEP-3 .
  • Data Comparison : Cross-validate with IR/Raman spectra to confirm functional group assignments .

Q. Case Study :

  • For this compound, compare experimental vs. calculated X-ray diffraction patterns to address data mismatches.

Q. What strategies study the interaction of this compound with biological targets?

Methodological Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, leveraging the methoxy group’s hydrophobic interactions .

Q. Key Findings :

  • Fluorine’s electronegativity may enhance hydrogen bonding with active-site residues, as seen in analogs like (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone .

Q. How can researchers address solubility challenges in organic reaction media for halogenated phenols?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (THF/H₂O).
  • Derivatization : Introduce solubilizing groups (e.g., acetyl protection) temporarily .

Q. Table 2: Solubility Data for Analogous Compounds

CompoundSolubility (mg/mL)SolventReference
5-Bromo-2-methoxyphenol12.5DMSO
4-Bromo-2-chlorophenol8.3Ethanol

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for halogenated phenolic derivatives?

Methodological Answer:

  • Sample Purity : Re-crystallize the compound and re-measure using differential scanning calorimetry (DSC).
  • Environmental Factors : Control humidity and heating rates during measurement.
  • Literature Cross-Check : Compare with structurally similar compounds (e.g., 4-Bromo-2-chloro-5-methylphenol, mp 70°C ).

Q. What advanced techniques characterize the electronic effects of substituents in this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps (e.g., Gaussian 09).
  • UV-Vis Spectroscopy : Analyze absorbance shifts to infer electron-withdrawing/donating effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.